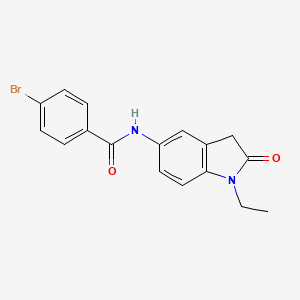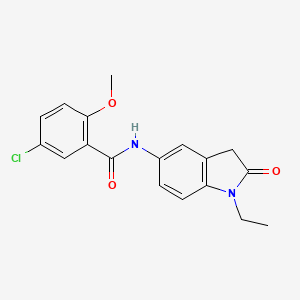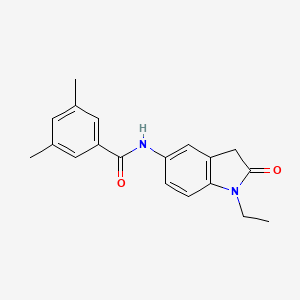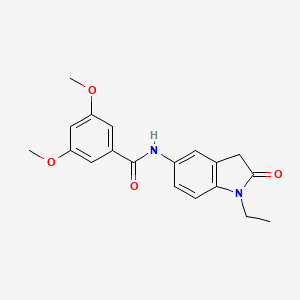![molecular formula C21H23N3O4S B6571891 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-20-3](/img/structure/B6571891.png)
8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The core structure, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is a type of hydantoin, which is a class of compounds that have wide-ranging therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves a series of sequential chemical steps, including a Bucherer-Bergs reaction . The stereochemical result of this reaction is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . Another synthesis method involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR, HMBC, and NOESY . These techniques can help verify the experimentally obtained structure and match it with the calculated energy minima conformation .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a series of sequential chemical steps due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .科学研究应用
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
The 2-oxoglutarate (2OG)-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) play a crucial role in regulating cellular responses to low oxygen levels. Inhibition of PHDs has therapeutic implications for conditions like anemia and ischemia-related diseases. Notably, spiro[4.5]decanone-containing PHD inhibitors have emerged as promising templates for drug development. Crystallographic studies reveal their potential as selective and potent 2OG oxygenase inhibitors .
Anaemia Treatment via Erythropoietin (EPO) Upregulation
PHD inhibitors are currently in phase 3 clinical trials for treating anemia in chronic kidney disease. By upregulating erythropoietin (EPO), these inhibitors enhance red blood cell production, addressing anemia-related complications. The spiro[4.5]decanone scaffold offers a novel avenue for developing effective PHD inhibitors .
Beyond PHDs: Other 2OG Oxygenases
While PHD inhibitors primarily target HIF prolyl hydroxylases, they may also inhibit other human 2OG oxygenases. The spiro[4.5]decanone series presents an opportunity to explore broader applications in this class of enzymes .
Synthetic Chemistry and Drug Design
Researchers have synthesized related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , using efficient routes . These synthetic efforts contribute to drug discovery and optimization.
Agrochemical Applications
Spiro[4.5]decanone derivatives have been investigated in the context of agrochemicals. For instance, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione serves as a key intermediate in the synthesis of the insecticide spirotetramat .
Future Prospects and Structure-Activity Relationship (SAR) Studies
Continued research on spiro[4.5]decanone-based compounds will uncover additional applications and refine SAR. Understanding how modifications affect their activity will guide drug design efforts.
作用机制
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and Prolyl Hydroxylase Domain (PHD) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes. In the case of RIPK1, the compound inserts into a deep hydrophobic pocket and forms T-shaped π–π interactions . For PHDs, the compound competes with the 2-oxoglutarate (2OG) co-substrate .
Biochemical Pathways
The compound affects the necroptosis signaling pathway and the hypoxia-inducible factor (HIF) pathway . In the necroptosis pathway, the compound inhibits RIPK1, thereby preventing cell death . In the HIF pathway, the compound inhibits PHDs, leading to upregulation of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are currently in clinical trials .
Result of Action
The inhibition of RIPK1 and PHDs by the compound leads to a decrease in programmed cell death and an increase in the body’s response to low oxygen levels . This can have therapeutic potential for various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .
属性
IUPAC Name |
3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMCRXSUIPOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)
![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)




